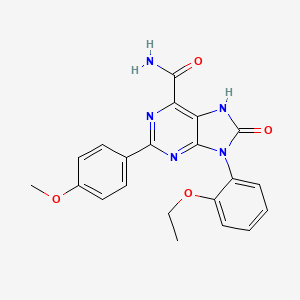

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a two-ring structure composed of nitrogen and carbon atoms) with various substitutions at different positions. The “9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)” portion of the name suggests that there are ethoxyphenyl and methoxyphenyl groups attached to the 9th and 2nd positions of the purine ring, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the substituent groups on the purine ring. For example, the ethoxy and methoxy groups might increase the electron density of the aromatic ring, potentially making it more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups might increase its solubility in organic solvents .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Research on purine derivatives often involves complex synthetic routes to introduce specific functional groups that may affect the compound's biological activity or interaction with biomolecules. For example, the synthesis of purine N-oxides and their subsequent conversion demonstrates the versatility of purine chemistry in generating compounds with varied functional capabilities (Kawashima & Kumashiro, 1969). These methods can be instrumental in producing derivatives like "9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" for further study.

Structural Modifications and Properties

The structural modifications of purine derivatives can lead to different physical and chemical properties, which are crucial for their potential applications in scientific research. For instance, the study of polymorphic modifications of purine derivatives reveals how changes in crystal packing can affect the compound's stability and reactivity (Shishkina et al., 2018). Such insights are valuable for understanding and predicting the behavior of "this compound" in different environments.

Potential Applications in Biomedical Research

Antiviral and Antimicrobial Activity

Certain purine derivatives have been evaluated for their antiviral and antimicrobial properties. For example, some compounds have shown selective inhibition against specific pathogens, offering a glimpse into the therapeutic potential of purine derivatives in treating infectious diseases (Duckworth et al., 1991). While not directly related to "this compound," such studies underscore the importance of exploring the biological activities of purine derivatives.

Enzyme Inhibition

Purine derivatives can also serve as enzyme inhibitors, a property that can be harnessed for therapeutic or experimental purposes. The ability of certain purine derivatives to inhibit key enzymes involved in nucleic acid metabolism highlights their potential as tools for studying biochemical pathways or as leads for drug development (Shah, Schaeffer, & Murray, 1965).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-15-7-5-4-6-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-8-10-13(29-2)11-9-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDLXNNRWISIHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)

![2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride](/img/structure/B2408767.png)

![N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2408768.png)

![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2408771.png)

![6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2408773.png)

![5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2408776.png)